molecular formula C14H14ClN3O B1607770 4-(6-Chloro-2-phenyl-4-pyrimidinyl)morpholine CAS No. 343373-72-8

4-(6-Chloro-2-phenyl-4-pyrimidinyl)morpholine

Cat. No.: B1607770
CAS No.: 343373-72-8
M. Wt: 275.73 g/mol
InChI Key: BCZUTFTXOOUHBV-UHFFFAOYSA-N
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Description

4-(6-Chloro-2-phenyl-4-pyrimidinyl)morpholine is a chemical compound with the molecular formula C14H14ClN3O. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of pharmacological activities, making them valuable in medicinal chemistry .

Preparation Methods

The synthesis of 4-(6-Chloro-2-phenyl-4-pyrimidinyl)morpholine typically involves the reaction of 6-chloro-2-phenylpyrimidine with morpholine. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-2-phenyl-4-pyrimidinyl)morpholine involves its interaction with specific molecular targets, such as protein kinases. By binding to these targets, it can inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

4-(6-Chloro-2-phenyl-4-pyrimidinyl)morpholine can be compared with other pyrimidine derivatives, such as:

These compounds share the pyrimidine core structure but differ in their substituents, leading to variations in their pharmacological properties and applications.

Properties

IUPAC Name

4-(6-chloro-2-phenylpyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c15-12-10-13(18-6-8-19-9-7-18)17-14(16-12)11-4-2-1-3-5-11/h1-5,10H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZUTFTXOOUHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC(=N2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360317
Record name 4-(6-chloro-2-phenyl-4-pyrimidinyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343373-72-8
Record name 4-(6-chloro-2-phenyl-4-pyrimidinyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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